molecular formula C17H14ClNO3 B8634635 2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B8634635
M. Wt: 315.7 g/mol
InChI Key: PMPCBDXNSJAGKE-UHFFFAOYSA-N
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Patent
US08410130B2

Procedure details

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (10.00 g, 46.8 mmol) was added portionwise into a mixture of acetone (75 mL) and 2N NaOH (75 mL). To this solution was added dropwise acetyl chloride (8.75 mL, 50 mmol) in acetone (50 mL) followed with 2N NaOH at room temperature. The reaction mixture was maintained at a pH>10 and stirred for 1 hour. The acetone was removed by evaporation under reduced pressure and acidified the residue by adding 3N HCl. The separated solid was collected by filtration, washed several times with water, and dried to give 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as an enantiomeric mixture, 13.80 g (93.4%); mp 77-79° C.; 1H NMR (DMSO-d6) δ 2.92 (1H, dd, J=5.9 Hz and J=15.8 Hz, CH), 3.29 (1H, d, J=15.8 Hz, CH), 4.12 (1H, d, J=5.9 Hz, CH), 4.49 and 5.02 (each 1H, d, J=17.4 Hz, CH2), 7.09-7.17 (4H, m, 4×ArH), 7.40-7.58 (4H, m, 4×ArH); m/z 315.00 (M+H)+ Anal. Calcld. for C17H14ClNO3: C, 64.67; H, 4.47; N, 4.44. Found: C, 64.65; H, 4.46; N, 4.41.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8.75 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH:4]([C:12]([OH:14])=[O:13])[NH:3]1.[OH-].[Na+].[C:17](Cl)(=[O:19])[CH3:18]>CC(C)=O>[Cl:1][C:5]1[CH:6]=[CH:7][C:18]([C:17]([N:3]2[CH:4]([C:12]([OH:14])=[O:13])[CH2:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH2:2]2)=[O:19])=[CH:12][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C1NC(CC2=CC=CC=C12)C(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.75 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at a pH>10
CUSTOM
Type
CUSTOM
Details
The acetone was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
by adding 3N HCl
FILTRATION
Type
FILTRATION
Details
The separated solid was collected by filtration
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)N2CC3=CC=CC=C3CC2C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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